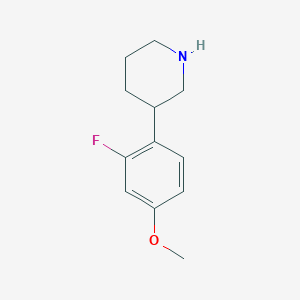

3-(2-Fluoro-4-methoxyphenyl)piperidine

Description

Contextualization within the Class of Substituted Piperidines

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comnih.gov Its prevalence stems from its ability to exist in a stable, saturated, and three-dimensional chair conformation, which allows for precise spatial orientation of substituents. This "3D shape" and limited number of rotatable bonds are crucial features that enable the design of molecules with specific interactions with biological targets, an advantage not always achievable with flat aromatic rings. lifechemicals.com

Substituted piperidines, such as 3-(2-Fluoro-4-methoxyphenyl)piperidine, are compounds where one or more hydrogen atoms on the piperidine ring are replaced by other functional groups. These substitutions can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity. enamine.net The position and nature of these substituents are key determinants of the compound's biological activity. The development of efficient synthetic methods for creating diverse substituted piperidines is a significant focus in modern organic chemistry, with numerous strategies being explored to construct these valuable molecular building blocks. nih.govajchem-a.com

Significance of Fluorinated Arylpiperidines in Contemporary Chemical Sciences

The incorporation of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. cphi-online.comnih.gov When a fluorine atom is introduced into an aryl group attached to a piperidine ring, as seen in this compound, it can profoundly influence the compound's properties. Fluorine's high electronegativity and small size can alter the electronic environment of the molecule, impacting its binding affinity to target proteins, metabolic stability, and membrane permeability. mdpi.comresearchgate.net

Specifically, the presence of a fluoro-aryl group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the molecule's biological half-life. mdpi.com

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. researchgate.net

Modulation of Basicity (pKa): The introduction of fluorine can lower the basicity of the piperidine nitrogen. This is a critical parameter as it can influence a compound's interaction with biological targets and reduce potential off-target effects, such as binding to hERG channels, which can be associated with cardiac toxicity. nih.gov

The strategic placement of fluorine on the aryl ring allows for fine-tuning of these properties, making fluorinated arylpiperidines highly valuable scaffolds in the design of new therapeutic agents. cphi-online.comnih.gov

Overview of Academic Research Trajectories for this compound and Analogues

Research involving this compound and its analogues has primarily focused on their potential applications in medicinal chemistry, particularly in the development of ligands for various biological targets. The core structure, combining a piperidine ring with a fluorinated and methoxylated phenyl group, provides a versatile template for exploring structure-activity relationships (SAR).

Studies have investigated analogues of this compound for their ability to bind to a range of receptors and transporters in the central nervous system. For instance, research on similar 4-substituted piperidines has explored their potential as ligands for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which are key targets in the treatment of neurological and psychiatric disorders. nih.gov Other research has focused on developing 4-substituted piperidines as ligands for opioid receptors, aiming to create compounds with mixed agonist/antagonist profiles to reduce the negative side effects associated with traditional opioids. nih.gov

The synthesis of various fluorinated piperidine analogues is a significant area of research. nih.gov For example, work on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has been conducted to develop potent and selective antagonists for the dopamine 4 receptor (D4R). chemrxiv.org These studies often involve the synthesis of a library of related compounds with variations in the substitution pattern on the aryl ring to optimize binding affinity and selectivity. The data gathered from such studies contributes to a deeper understanding of the molecular interactions that govern a compound's biological activity.

Table 1: Key Research Areas for Fluorinated Arylpiperidine Analogues

| Research Area | Biological Target(s) | Key Findings |

|---|---|---|

| Neurotransmitter Transporter Ligands | DAT, SERT, NET | Analogues have shown high affinity and selectivity for these transporters. nih.gov |

| Opioid Receptor Modulators | Mu Opioid Receptor (MOR), Delta Opioid Receptor (DOR) | Development of compounds with balanced MOR agonism and DOR antagonism. nih.gov |

| Dopamine Receptor Antagonists | Dopamine 4 Receptor (D4R) | Identification of potent and selective D4R antagonists through scaffold modification. chemrxiv.org |

Structure

3D Structure

Properties

CAS No. |

1044768-78-6 |

|---|---|

Molecular Formula |

C12H16FNO |

Molecular Weight |

209.26 g/mol |

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16FNO/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h4-5,7,9,14H,2-3,6,8H2,1H3 |

InChI Key |

QUFJICMSLHNMEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCNC2)F |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 2 Fluoro 4 Methoxyphenyl Piperidine Derivatives

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive confirmation of the chemical structure of 3-(2-fluoro-4-methoxyphenyl)piperidine after synthesis requires a comprehensive analysis using various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable for verifying the molecular formula, connectivity, and the specific arrangement of atoms.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. IR spectroscopy would identify characteristic functional groups, such as the N-H bond in the piperidine (B6355638) ring (typically appearing as a medium-intensity peak around 3300-3500 cm⁻¹), C-H bonds (aliphatic and aromatic), the C-O-C ether linkage, and the C-F bond.

During the synthesis of this compound, the formation of unintended regio- and stereoisomers is possible. Spectroscopic techniques, particularly NMR, are crucial for their identification and differentiation.

Regioisomers: Different substitution patterns on the phenyl ring could lead to regioisomers. For instance, the fluorine and methoxy (B1213986) groups could be in other positions. ¹H and ¹³C NMR spectroscopy can distinguish these isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons. The fluorine atom at the 2-position and the methoxy group at the 4-position create a specific splitting pattern for the three aromatic protons, which can be predicted and compared with experimental data.

Stereoisomers: Since the C3 carbon of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers, (R)- and (S)-. While standard NMR techniques cannot distinguish between enantiomers, chiral chromatography or the use of chiral derivatizing agents or chiral solvating agents in NMR can resolve them. If additional stereocenters were present in a derivative, diastereomers would be formed, which are readily distinguishable by NMR due to their different chemical shifts and coupling constants.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex spectrum of this compound. longdom.org These experiments reveal through-bond correlations between nuclei, providing a detailed map of the molecular structure. harvard.edumdpi.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). longdom.org In the title compound, COSY spectra would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It is used to assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is invaluable for connecting different fragments of the molecule, for example, by showing a correlation from the proton at C3 of the piperidine ring to the carbons of the phenyl ring, confirming the attachment point.

A hypothetical table of NMR assignments for this compound, based on these techniques, is presented below.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| Piperidine-2 | ~3.1 (ax), ~2.7 (eq) | ~52.0 | COSY: H3, H6; HMBC: C4, C6 |

| Piperidine-3 | ~3.0 | ~40.0 | COSY: H2, H4; HMBC: C5, Phenyl-C1' |

| Piperidine-4 | ~1.8 (ax), ~1.6 (eq) | ~30.0 | COSY: H3, H5; HMBC: C2, C6 |

| Piperidine-5 | ~1.7 (ax), ~1.5 (eq) | ~25.0 | COSY: H4, H6; HMBC: C3 |

| Piperidine-6 | ~2.9 (ax), ~2.5 (eq) | ~46.0 | COSY: H2, H5; HMBC: C2, C4 |

| Phenyl-C1' | - | ~125.0 | - |

| Phenyl-C2' (C-F) | - | ~160.0 (d, ¹JCF ≈ 245 Hz) | - |

| Phenyl-C3' | ~6.8 | ~112.0 (d, ²JCF ≈ 20 Hz) | COSY: H5'; HMBC: C1', C5', OCH₃ |

| Phenyl-C4' (C-O) | - | ~158.0 | - |

| Phenyl-C5' | ~6.7 | ~105.0 | COSY: H3', H6'; HMBC: C1', C3' |

| Phenyl-C6' | ~7.1 | ~128.0 | COSY: H5'; HMBC: C2', C4' |

| OCH₃ | ~3.8 | ~56.0 | HMBC: C4' |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystal lattice.

For a derivative of this compound, X-ray analysis would confirm the connectivity and provide the exact solid-state conformation. For instance, in the related structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, X-ray crystallography showed that the piperidine ring adopts a chair conformation with the two fluorophenyl groups and the butyl group all in equatorial positions to minimize steric strain. researchgate.net Similarly, for this compound, it is expected that the analysis would show the piperidine ring in a chair conformation with the bulky aryl substituent in an equatorial orientation. The analysis would also detail intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which dictate the crystal packing.

The table below illustrates the type of crystallographic data that would be obtained for such a compound, based on a published structure of a related molecule. researchgate.net

| Parameter | Example Value from a Related Structure |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4511 (6) |

| b (Å) | 11.0541 (8) |

| c (Å) | 31.031 (3) |

| Volume (ų) | 2555.9 (3) |

| Z (Molecules per unit cell) | 8 |

Detailed Conformational Analysis of the Piperidine Ring System

The piperidine ring can exist in several conformations, with the chair form being the most stable. Other higher-energy conformations include the boat and the twist-boat. rsc.org

Chair Conformation: This is the ground-state conformation for most piperidine derivatives. Substituents can occupy either axial or equatorial positions. The energy barrier for ring inversion (the process that interconverts two chair forms) is around 10.4 kcal/mol. wikipedia.org

Boat and Twist-Boat Conformations: The boat conformation is significantly less stable than the chair due to torsional strain and steric hindrance (bowsprit-flagpole interactions). The twist-boat is a slightly more stable intermediate between boat forms. The energy difference between the chair and twist-boat conformations is typically in the range of 1.5 to 5 kcal/mol, depending on the substitution pattern. nih.govacs.org While less populated, these higher-energy conformations can be relevant in biological recognition processes.

The presence of the 2-fluoro-4-methoxyphenyl group at the C3 position has a profound effect on the conformational equilibrium of the piperidine ring.

Steric Effects: Large substituents generally prefer to occupy the equatorial position in a chair conformation to avoid unfavorable 1,3-diaxial interactions with the axial protons at C1 and C5. Therefore, the 2-fluoro-4-methoxyphenyl group is strongly expected to favor the equatorial orientation. The preference for an equatorial versus axial position for a phenyl group at C3 is significant, providing conformational stability.

Electronic Effects: While steric factors are often dominant, electronic effects can also play a role. The presence of a fluorine atom can introduce complex stereoelectronic interactions. In some 3-fluoropiperidine (B1141850) derivatives, an axial orientation of the fluorine atom is surprisingly favored. researchgate.netscientificupdate.com This "axial-F preference" has been attributed to stabilizing hyperconjugative interactions (e.g., donation from an anti-periplanar C-H bond into the σ* orbital of the C-F bond) or favorable electrostatic interactions, particularly in protonated species where a C-F···H-N⁺ dipole interaction can occur. scientificupdate.com For the title compound, the entire aryl group is at C3, so the primary driver for its orientation will be its bulk. However, the fluorine at the ortho position of the phenyl ring could influence the rotational orientation (dihedral angle) of the aryl group relative to the piperidine ring.

The puckering of the ring itself—the degree to which the atoms deviate from a mean plane—can also be subtly influenced by the electronic nature of the substituents. nih.gov

The following table summarizes the key factors influencing the conformation of the this compound ring.

| Factor | Influence on Conformation |

|---|---|

| Ring Conformation | Strong preference for the low-energy chair form over boat or twist-boat forms. |

| Substituent Orientation (Steric) | The bulky 2-fluoro-4-methoxyphenyl group at C3 strongly prefers the equatorial position to avoid 1,3-diaxial strain. |

| Substituent Orientation (Electronic) | Potential for minor influence from the ortho-fluoro substituent on the rotational angle of the phenyl ring. The N-H proton may favor an equatorial position in the neutral amine. wikipedia.org |

| Ring Puckering | The overall chair geometry is maintained, but minor adjustments in bond angles and puckering parameters may occur to accommodate the substituent. |

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions, which collectively determine the stability and physical properties of the crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related substituted piperidine derivatives provides significant insight into the types of intermolecular forces that are likely to dictate its solid-state architecture. The primary intermolecular interactions expected to be present are hydrogen bonds, complemented by weaker C-H···π and van der Waals forces.

In the crystal structures of analogous piperidine compounds, hydrogen bonding is a predominant feature, significantly influencing the molecular packing. For instance, in derivatives containing a secondary amine within the piperidine ring, the N-H group is a potent hydrogen bond donor. This group readily forms hydrogen bonds with suitable acceptor atoms on neighboring molecules, such as oxygen or fluorine atoms, or with co-crystallized solvent or counter-ion molecules.

A pertinent example can be found in the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, where N—H⋯O hydrogen bonds are observed. These interactions link the molecules into infinite chains. researchgate.net Similarly, in the hydrochloride salts of fluorinated diphenidine (B1206869) derivatives, which feature a piperidinium (B107235) moiety, strong N—H⋯Cl hydrogen bonds are a defining characteristic of the crystal packing. ntu.ac.uknih.gov The distances of these N—H⋯Cl interactions are typically found in the range of 2.07 to 2.31 Å, indicative of a robust hydrogen bond. ntu.ac.uknih.gov

The following table summarizes representative hydrogen bond geometries observed in the crystal structures of analogous piperidine derivatives, illustrating the nature of these critical intermolecular interactions.

| Donor (D) | H...Acceptor (A) | D-H···A Angle (°) | Compound Reference |

| N-H | ···O | - | 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one researchgate.net |

| N-H | ···Cl | - | Fluorinated diphenidine derivatives ntu.ac.uknih.gov |

| C-H | ···F | - | 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one researchgate.net |

| C-H | ···π | - | Fluorinated diphenidine derivatives ntu.ac.uknih.gov |

Computational Chemistry and Theoretical Investigations of 3 2 Fluoro 4 Methoxyphenyl Piperidine

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the reliable calculation of molecular geometries, energies, and a host of electronic properties. For 3-(2-Fluoro-4-methoxyphenyl)piperidine, DFT calculations, often using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in building a foundational understanding of the molecule.

The piperidine (B6355638) ring is known for its chair-like conformation, similar to cyclohexane. However, the presence of substituents introduces the possibility of various conformers with distinct energies and populations. For this compound, the key conformational question revolves around the orientation of the fluoro-methoxyphenyl group and the fluorine atom on the piperidine ring, which can be either axial or equatorial.

Computational studies on analogous fluorinated piperidines have revealed that the conformational preference is governed by a complex interplay of steric hindrance, hyperconjugation, and electrostatic interactions. nih.govacs.org A significant finding in related systems is the "axial-F preference," where the fluorine atom favors an axial position despite potential steric clash. This preference is often attributed to stabilizing hyperconjugative interactions (e.g., nN -> σC-F or σC-H -> σC-F) and favorable charge-dipole interactions between the C-F bond and other parts of the molecule. nih.govresearchgate.net

DFT calculations can map the potential energy surface by systematically rotating dihedral angles and calculating the energy of each resulting geometry. This process identifies the lowest energy conformers. The relative stability of these conformers is quantified by their Gibbs free energy difference (ΔG). Solvent effects, which can significantly influence conformational equilibrium, are typically modeled using a Polarizable Continuum Model (PCM). researchgate.net In polar solvents, conformers with larger dipole moments are often stabilized. nih.gov For this compound, it is expected that the axial conformer's stability would increase with solvent polarity.

| Solvent | Dielectric Constant (ε) | ΔG (Gaxial - Gequatorial) (kcal/mol) | Favored Conformer |

|---|---|---|---|

| Gas Phase | 1.0 | -0.5 | Axial |

| Chloroform | 4.8 | -0.8 | Axial |

| Methanol | 32.7 | -1.2 | Axial |

| Water | 78.4 | -1.5 | Axial |

This table presents hypothetical data based on trends observed for similar fluorinated piperidines, illustrating the increasing stabilization of the axial conformer with rising solvent polarity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. A higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule; a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. indexcopernicus.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the piperidine ring. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Moderate electron-donating capability. |

| ELUMO | -0.95 | Moderate electron-accepting capability. |

| Energy Gap (ΔE) | 5.30 | High kinetic stability and moderate reactivity. |

This table contains plausible FMO energy values derived from DFT studies on analogous aromatic and heterocyclic compounds. indexcopernicus.commendeley.com

The distribution of electron density within a molecule governs its electrostatic properties and is crucial for understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It plots the electrostatic potential, which is the energy experienced by a positive point charge as it approaches the molecule.

MEP maps are color-coded to indicate different potential regions:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and fluorine.

Blue: Regions of positive potential, electron-deficient, which are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to heteroatoms.

Green: Regions of neutral or near-zero potential, characteristic of nonpolar parts of the molecule.

For this compound, the MEP map would show significant negative potential around the oxygen of the methoxy (B1213986) group, the fluorine atom, and the lone pair of the piperidine nitrogen. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Positive potential would be concentrated on the hydrogen atoms, especially the N-H proton of the piperidine ring. This analysis is vital for predicting how the molecule will interact with biological receptors or other reactants. indexcopernicus.commendeley.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static, time-independent picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. dntb.gov.ua

For this compound, an MD simulation would typically place the molecule in a box filled with explicit solvent molecules (e.g., water). Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. This data can be analyzed to:

Confirm the stability of the lowest-energy conformers predicted by DFT.

Observe transitions between different conformations and calculate the energy barriers for these changes.

Analyze the specific hydrogen bonding patterns and solvation shell structure around the molecule.

Understand how the flexibility of the molecule is influenced by its environment.

MD simulations are particularly valuable for bridging the gap between theoretical calculations and real-world solution-phase behavior, providing a more realistic model of the molecule's properties in a physiological or reaction environment.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. DFT methods are routinely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be compared directly with experimental results to confirm the proposed structure and its dominant conformation. benthamdirect.comnih.gov

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and intensities of the molecule, generating a theoretical IR spectrum. These frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). Comparing the computed spectrum with an experimental one helps in assigning specific absorption bands to functional groups.

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| Piperidine C3 (CH-Ar) | 39.5 | 39.2 |

| Piperidine C2 (CH₂) | 51.8 | 51.5 |

| Aromatic C1 (C-Piperidine) | 125.1 | 124.8 |

| Aromatic C2 (C-F) | 160.2 (d, JCF ≈ 245 Hz) | 159.9 (d, JCF ≈ 246 Hz) |

| Aromatic C4 (C-OCH₃) | 158.5 | 158.3 |

| Methoxy (OCH₃) | 55.9 | 55.7 |

This table presents plausible chemical shift values to illustrate the high level of agreement typically found between DFT-predicted and experimentally measured NMR data.

Computational Analysis of Reaction Mechanisms and Transition States in Synthesis

Computational methods are indispensable for investigating the mechanisms of chemical reactions. A plausible synthetic route to this compound is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, 3-(2-Fluoro-4-methoxyphenyl)pyridine. nih.govacs.org This type of reaction is common for producing substituted piperidines.

DFT can be used to model the entire reaction pathway. This involves:

Reactant and Product Optimization: Calculating the stable geometries and energies of the starting material and final product.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier (activation energy, Eₐ) that must be overcome for the reaction to proceed. The geometry of the TS provides insight into the bond-making and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state down to the reactants and products to confirm that the identified TS correctly connects them.

Therefore, the requested section on "" and its subsection "4.5. Non-Linear Optical (NLO) Property Assessment" cannot be generated with detailed research findings and data tables as no published studies on this specific topic were found.

Future computational studies would be required to determine the dipole moment, polarizability, and first-order hyperpolarizability of this compound to assess its potential for non-linear optical applications. Such research would typically involve quantum chemical calculations using methods like Density Functional Theory (DFT) to predict these molecular properties.

Structure Activity Relationship Sar Studies of 3 2 Fluoro 4 Methoxyphenyl Piperidine Analogues in Vitro Studies

Design Principles for Systematic SAR Exploration of Piperidine (B6355638) Derivatives

The design of novel piperidine-based therapeutic agents involves several key principles aimed at systematically exploring the chemical space around the core scaffold. Piperidine's saturated, sp3-rich nature allows for the creation of three-dimensional structures that can offer superior target engagement compared to flat, aromatic molecules. pharmaceutical-business-review.comrsc.org

Key design strategies include:

Scaffold Modification and Constraint: Introducing conformational rigidity into the piperidine ring, for instance by creating bridged or spirocyclic systems, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. nih.govresearchgate.net This rigidity helps to understand the preferred three-dimensional arrangement for optimal receptor binding. nih.govresearchgate.net

Systematic Substitution: The piperidine ring and its appendages are systematically decorated with various substituents to probe for beneficial interactions with the target protein. This includes varying alkyl or aryl groups to explore hydrophobic pockets, and adding hydrogen bond donors or acceptors to engage with polar residues in the binding site.

Stereochemical Exploration: The synthesis and evaluation of different stereoisomers (enantiomers and diastereomers) is a fundamental principle, as biological targets are chiral and often exhibit stereospecific binding. nih.govresearchgate.net The introduction of chiral centers on the piperidine ring can significantly enhance biological activity and selectivity. researchgate.net

Fragment-Based and Bioisosteric Approaches: In fragment-based design, small piperidine-containing fragments are screened to identify initial low-affinity binders, which are then grown or linked to generate more potent leads. rsc.org Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties (e.g., replacing a phenyl ring with a heteroaryl ring), is used to fine-tune properties like potency, selectivity, and metabolic stability. nih.gov

Impact of Substitution Patterns on In Vitro Biological Target Interactions

The biological activity of piperidine derivatives is highly sensitive to the nature and position of substituents on both the piperidine and aryl rings. Variations in these substituents can dramatically alter binding affinity, functional activity (agonist vs. antagonist), and selectivity across different receptors or enzymes.

For instance, in a series of N-aryl-piperidine derivatives targeting the histamine (B1213489) H3 receptor, the nature of the substituent on the aromatic ring greatly influenced their agonistic activity. nih.gov Similarly, for piperidine-based soluble epoxide hydrolase (sEH) inhibitors, hydrophobic cycloalkyl groups were found to be positively correlated with inhibitory potency. nih.gov However, these hydrophobic substituents also led to poor metabolic stability, highlighting the need to balance potency with pharmacokinetic properties. nih.gov The replacement of a cycloalkyl ring with a phenyl ring in this series resulted in a 15-fold drop in potency, demonstrating the significant impact of even subtle structural changes. nih.gov

The incorporation of fluorine and methoxy (B1213986) groups is a common strategy in medicinal chemistry to modulate a compound's electronic, steric, and pharmacokinetic properties. tandfonline.comacs.org

Fluorine: The fluorine atom is small and highly electronegative. Its substitution for hydrogen can enhance binding affinity through several mechanisms, including favorable electrostatic interactions, formation of hydrogen bonds, and modulation of the acidity/basicity of nearby functional groups. tandfonline.comtandfonline.com However, the effect is highly context-dependent. nih.gov In some cases, fluorine substitution can be detrimental to binding. For example, in one study of sigma receptor ligands, a 4-fluorophenyl-substituted derivative was the weakest ligand in the series. Computational studies suggest that while fluorine can act as a hydrogen bond acceptor, these interactions are often not the primary driver of binding affinity. nih.govacs.org Instead, fluorine may exert its influence by modulating the local molecular environment and water networks within the binding pocket. nih.govacs.org

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence and position on an aromatic ring can significantly influence ligand binding and selectivity. For example, in a series of dopamine (B1211576) D4 receptor antagonists, reversing the position of fluoro and methyl substituents on the phenyl ring (from 4-fluoro-3-methyl to 3-fluoro-4-methyl) led to a reduction in binding affinity. chemrxiv.org In another study on serotonin (B10506) receptor ligands, replacing a phenyl ring with a 2-methoxyphenyl group was explored, demonstrating the importance of this substituent for receptor interaction. nih.gov The position of the methoxy group can alter the electron distribution of the phenyl ring and create specific steric and electronic interactions that favor binding to one target over another, thereby enhancing selectivity.

The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in the "2-Fluoro-4-methoxyphenyl" moiety creates a unique electronic and conformational profile that dictates its interaction with specific biological targets.

Biological systems are inherently chiral, and thus the three-dimensional arrangement of a ligand's atoms is critical for effective and selective target recognition. researchgate.net For piperidine derivatives, which possess a non-planar ring, stereochemistry plays a pivotal role in determining biological activity.

The introduction of chiral centers allows a molecule to adopt specific spatial orientations, one of which may fit optimally into the chiral binding pocket of a target protein, while its mirror image (enantiomer) may bind with significantly lower affinity or not at all. researchgate.net For example, in a series of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, the 4-methyl-1-piperidinyl analogue exhibited stereospecific antagonism, with the (S)-isomer being the most potent compound identified in the study. nih.gov This highlights that a specific stereochemical configuration was required for high-potency binding.

Furthermore, the relative orientation of substituents on the piperidine ring (cis vs. trans diastereomers) can profoundly impact activity. Different diastereomers will present their substituent groups in different spatial arrangements, leading to distinct interactions with the receptor. Accessing specific diastereomers, such as transforming a cis-piperidine into its trans counterpart, is a key strategy in SAR exploration to identify the optimal geometry for target engagement. rsc.org

Mechanistic Studies of 3-(2-Fluoro-4-methoxyphenyl)piperidine Analogues at the Molecular Level (In Vitro)

Mechanistic studies aim to elucidate how these compounds interact with their biological targets at a molecular level. This involves characterizing their binding profiles at specific receptors and their effects on enzyme activity.

Analogues featuring substituted phenylpiperidine scaffolds have shown significant activity at various receptors, including serotonin (5-HT) receptors and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Serotonin Receptors: The arylpiperazine and arylpiperidine motifs are classic pharmacophores for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govnih.gov For example, ACP-103, a compound containing a 4-fluorophenylmethyl group linked to a piperidine core, was identified as a potent and selective 5-HT2A receptor inverse agonist with high binding affinity (pKi of 9.3). researchgate.net Studies on ligands for both 5-HT1A and 5-HT2A receptors have shown that the introduction and positioning of a fluorine atom on the phenyl ring can have a substantial effect on binding affinity. In one series, a para-fluoro substitution on the phenyl ring yielded the highest affinity for the 5-HT2A receptor. nih.gov

TRPV1 Receptor: The TRPV1 receptor, a key target for pain therapeutics, is modulated by a variety of ligands, including those with a piperidine scaffold. researchgate.netmdpi.commdpi.com SAR studies on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which bear a structural resemblance to the title compound's substituted phenyl ring, have identified highly potent TRPV1 antagonists. nih.govnih.gov The binding affinity of these compounds is sensitive to substitutions on the piperidine ring, with specific hydrophobic groups being critical for high potency. nih.gov The table below presents in vitro data for a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides with various piperidinyl analogues, demonstrating the impact of substitution on TRPV1 antagonism. nih.gov

| Compound | Piperidinyl Substitution (R) | Binding Affinity vs. Capsaicin (Ki, nM) | Functional Antagonism vs. pH (IC50, nM) |

|---|---|---|---|

| 47 | (R)-3-Methyl | 1.5 | 47 |

| 48 | (S)-3-Methyl | 1.1 | 36 |

| 49R | (R)-4-Methyl | 20 | 310 |

| 49S | (S)-4-Methyl | 0.2 | 6.3 |

| 50 | 4-Ethyl | 0.3 | 14 |

| 51 | 4-Propyl | 0.3 | 12 |

| 52 | 4-Isopropyl | 0.3 | 18 |

| 53 | 4-t-Butyl | 0.5 | 29 |

| 54 | 4-Phenyl | 0.6 | 40 |

| 55 | 4-Cyclohexyl | 0.4 | 20 |

Data sourced from a study on 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives. nih.gov

Piperidine-containing compounds are known to inhibit various enzymes. The specific substitution pattern on the piperidine and any associated aryl rings dictates the potency and selectivity of this inhibition.

For example, various substituted piperidine derivatives have been synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-amylase, and steroid-5α-reductase. ajchem-a.comnih.govtandfonline.comresearchgate.net In one study, piperidine derivatives were developed as multi-target agents for Alzheimer's disease, potently inhibiting both AChE and BuChE with IC50 values in the low-nanomolar range. ajchem-a.com Kinetic analysis revealed that the most potent compound acted as a mixed-type inhibitor, binding to both the catalytic active site and the peripheral anionic site of AChE. ajchem-a.com

Another study focused on piperidinyl-substituted chalcones as α-amylase inhibitors for potential diabetes treatment. All tested compounds showed inhibitory activity with IC50 values ranging from 9.86 to 35.98 μM. tandfonline.com Similarly, N-substituted piperidine derivatives have been shown to inhibit steroid-5α-reductase, with IC50 values in the nanomolar to low-micromolar range, demonstrating that the nature of the N-substituent is critical for potent inhibition. nih.gov

The table below summarizes the inhibitory activities of representative piperidine derivatives against different enzymes.

| Enzyme Target | Piperidine Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzyl-substituted piperidines | 2.13 nM | ajchem-a.com |

| α-Amylase | Piperidinyl-substituted chalcones | 9.86–35.98 μM | tandfonline.comresearchgate.net |

| Steroid-5α-reductase (Type 2) | N-(dicyclohexylacetyl) piperidine derivative | 60–80 nM | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Non-urea piperidine amides | 0.4 nM | nih.gov |

Pharmacophore Development and Molecular Recognition Principles

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For phenylpiperidine-based monoamine transporter inhibitors, a general pharmacophore model typically includes several key features:

Aromatic Ring: The phenyl group is a crucial feature, engaging in π-π stacking and hydrophobic interactions within the binding pocket of the transporters. The substitution pattern on this ring significantly influences binding affinity and selectivity.

Basic Amine Center: The nitrogen atom of the piperidine ring is typically protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters.

Hydrophobic/Aromatic Features: Additional hydrophobic or aromatic groups can enhance binding affinity by occupying hydrophobic pockets within the transporter protein.

The development of a specific pharmacophore model for this compound analogues would require a dataset of compounds with known in vitro activities (e.g., Ki or IC50 values) against DAT, SERT, and NET. By comparing the structures of active and inactive compounds, key chemical features responsible for activity can be identified and spatially mapped.

Molecular Recognition Principles:

The interaction of 3-phenylpiperidine (B1330008) analogues with monoamine transporters is a complex process governed by a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.

Influence of the 2-Fluoro Substitution: The fluorine atom at the 2-position of the phenyl ring is an electron-withdrawing group and can influence the electronic properties of the aromatic ring. It may also participate in hydrogen bonding interactions with specific amino acid residues in the transporter's binding site. Furthermore, the presence of a fluorine atom can impact the compound's lipophilicity and metabolic stability.

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is often critical for potent and selective binding to monoamine transporters. The spatial orientation of the substituted phenyl ring determines how well the molecule fits into the binding pocket.

| Compound ID | R1 (Piperidine Nitrogen) | R2 (Phenyl Ring) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 | H | 2-F, 4-OCH3 | Data not available | Data not available | Data not available |

| 2 | CH3 | 2-F, 4-OCH3 | Data not available | Data not available | Data not available |

| 3 | H | 2-F, 4-OH | Data not available | Data not available | Data not available |

| 4 | H | 2-Cl, 4-OCH3 | Data not available | Data not available | Data not available |

| 5 | H | 4-OCH3 | Data not available | Data not available | Data not available |

| 6 | H | 2-F | Data not available | Data not available | Data not available |

This is a hypothetical data table for illustrative purposes.

A comprehensive SAR study would involve the synthesis and in vitro evaluation of a series of analogues where the substituents on the phenyl ring and the piperidine nitrogen are systematically varied. This would allow for the elucidation of the specific structural requirements for potent and selective inhibition of each monoamine transporter. Such studies are essential for the rational design of novel therapeutic agents targeting these important neurological proteins.

Advanced Applications and Future Research Directions of 3 2 Fluoro 4 Methoxyphenyl Piperidine in Chemical Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

The 3-(2-Fluoro-4-methoxyphenyl)piperidine scaffold is a valuable building block for the synthesis of more complex molecular architectures, primarily due to the presence of a reactive secondary amine within the piperidine (B6355638) ring. This amine can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and reductive amination, to introduce diverse substituents. These reactions allow for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization for drug discovery.

While specific, publicly documented examples of the direct use of this compound as an intermediate are not extensively available, the utility of closely related substituted phenylpiperidines is well-established in the synthesis of biologically active compounds. For instance, the synthesis of potent dopamine (B1211576) D4 receptor antagonists has utilized similar fluorinated phenoxymethylpiperidine scaffolds. chemrxiv.org The general synthetic routes to such complex molecules often involve the coupling of a functionalized piperidine intermediate with other aromatic or heteroaromatic systems.

The fluoromethoxy-substituted phenyl ring of the title compound also presents opportunities for further functionalization, although these are less commonly exploited than reactions at the piperidine nitrogen. The methoxy (B1213986) group could potentially be demethylated to reveal a phenol, which can then be used for ether or ester formation, providing another point of diversification.

Rational Design of Chemically Related Scaffolds for Diverse Applications

The rational design of new chemical entities often involves the modification of a known chemical scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties. The this compound structure serves as an excellent starting point for such endeavors. By systematically altering the substitution pattern on both the piperidine and the phenyl rings, chemists can develop new scaffolds tailored for specific biological targets.

The position and nature of the substituents on the phenyl ring are critical for modulating the interaction of the molecule with its target protein. For example, in the context of central nervous system (CNS) agents, the 3-hydroxyphenylpiperidine moiety is known to be crucial for dopamine autoreceptor stimulating activity. nih.gov The substitution pattern on the phenyl ring of this compound, with its ortho-fluoro and para-methoxy groups, presents a unique electronic and steric profile that can be systematically compared with other substitution patterns to establish structure-activity relationships (SAR).

Below is a table of chemically related scaffolds and their applications, illustrating the diverse biological activities that can be achieved through modifications of the phenylpiperidine core.

| Compound/Scaffold | Key Structural Features | Application/Biological Activity |

| Paroxetine | 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-piperidine | Antidepressant (SSRI) google.com |

| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine | 3-(3-hydroxyphenyl)piperidine | Selective dopamine autoreceptor agonist nih.gov |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine derivatives | 4,4-difluoropiperidine with a phenoxymethyl (B101242) substituent | Dopamine D4 receptor antagonists chemrxiv.org |

| Halofuginone | Fused piperidine ring system | Antiparasitic nih.gov |

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to selectively bind to a specific protein or biological target, allowing for the study of that target's function in a cellular or in vivo context. The development of high-quality chemical probes is essential for target validation in drug discovery. A scaffold like this compound could serve as a foundation for the creation of such probes.

To be utilized as a chemical probe, the parent molecule would need to be modified to incorporate a "reporter" group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. Alternatively, a "warhead" group could be introduced to enable covalent and irreversible binding to the target protein, which is useful for target identification and occupancy studies. The piperidine nitrogen would be a convenient attachment point for a linker connected to such functional groups.

While there is no specific literature detailing the use of this compound for chemical probe development, the principles of probe design are well-established. The key would be to identify a biological target for which this scaffold has a high affinity and selectivity, and then to design a synthetic route for the attachment of a suitable reporter or reactive group without disrupting the binding to the target. The development of heterosubstituted phosphorescent bioprobes from porphyrin scaffolds provides a template for how complex molecular probes can be synthesized and tailored for specific biological applications, such as oxygen sensing. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer several advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and the ability to rapidly generate libraries of related compounds for screening.

The synthesis of fluorinated pyrazoles and other heterocyclic compounds has been successfully demonstrated using flow chemistry, highlighting the potential for these techniques to be applied to the synthesis of fluoropiperidines. mdpi.com A continuous-flow process for the synthesis of substituted piperidines could involve the hydrogenation of a corresponding pyridine (B92270) precursor in a packed-bed reactor, followed by in-line purification and subsequent functionalization of the piperidine nitrogen.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences with minimal manual intervention. Such a system could be employed to generate a library of derivatives of this compound by reacting the parent compound with a diverse set of building blocks (e.g., alkyl halides, acyl chlorides, aldehydes) in a parallel format. This would significantly accelerate the exploration of the SAR for this scaffold.

Opportunities for Novel Synthetic Methodologies for Fluoropiperidines

The development of new and efficient methods for the synthesis of fluorinated piperidines is an active area of research, driven by the importance of these scaffolds in medicinal chemistry. Future research in this area is likely to focus on several key trends.

One major area of opportunity is the development of more efficient and stereoselective methods for the synthesis of substituted piperidines. Recent advances include the use of iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to access chiral piperidines. nih.gov Another promising approach is the dearomatization-hydrogenation of fluoropyridines using rhodium catalysts to produce all-cis-(multi)fluorinated piperidines. nih.gov These methods offer access to specific stereoisomers, which is often crucial for biological activity.

The development of novel fluorination methods is also a key area of research. While the fluorine atom in this compound is introduced on the aromatic ring, likely early in the synthetic sequence, new methods for the direct and late-stage fluorination of piperidine rings could open up new avenues for the synthesis of novel analogs.

Furthermore, there is a growing interest in developing synthetic routes that are more environmentally friendly and sustainable. This includes the use of biocatalysis, such as transaminases for the asymmetric synthesis of aminopiperidines, and the development of catalytic methods that avoid the use of stoichiometric and hazardous reagents. scientificupdate.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)piperidine, and how can inconsistencies in elemental analysis during synthesis be resolved?

- Methodological Answer : Synthesis typically involves coupling fluorophenyl and methoxyphenyl moieties to the piperidine backbone via nucleophilic substitution or cross-coupling reactions. Elemental analysis discrepancies (e.g., carbon content variances, as seen in FG 8035: 66.98% found vs. 67.18% theoretical ) may arise from incomplete purification or residual solvents. To address this, combine elemental analysis with complementary techniques like NMR, mass spectrometry, or HPLC to confirm purity and structural integrity. Recrystallization or column chromatography can improve yield and purity, as demonstrated in related compounds achieving 99% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Use a multi-technique approach:

- Elemental analysis for empirical formula validation .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography for absolute configuration determination, as applied to structurally similar fluorophenyl-pyridine derivatives .

- HPLC-MS for purity assessment and detection of byproducts .

Q. How should researchers address gaps in toxicity and ecological data for this compound during preclinical studies?

- Methodological Answer : When toxicity data are unavailable (e.g., acute/chronic effects ), follow OECD guidelines for preliminary assessments:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).

- Perform in silico toxicity prediction using tools like QSAR or ADMET software.

- For environmental impact, assess biodegradability via OECD 301 tests and bioaccumulation potential using logP values .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for targeted pharmacological activity?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for reaction path optimization) and molecular docking to predict receptor binding (e.g., 5-HT receptors ). Tools like ICReDD’s reaction design platform combine computational screening with experimental validation to prioritize derivatives with desired bioactivity . For example, fluorinated piperidines often exhibit enhanced blood-brain barrier penetration, which can be modeled using PAMPA assays.

Q. What experimental strategies are recommended to resolve contradictory data in receptor-binding studies involving this compound?

- Methodological Answer : Contradictions in binding affinity (e.g., varying IC₅₀ values) may arise from assay conditions or receptor isoform specificity. Mitigate this by:

- Standardizing assay protocols (e.g., radioligand vs. fluorescence-based methods).

- Validating results with orthogonal techniques (e.g., SPR for kinetic analysis).

- Conducting in vivo electrophysiology to correlate binding data with functional outcomes .

Q. How can researchers design scalable synthesis protocols while maintaining stereochemical integrity?

- Methodological Answer : Optimize reaction parameters (solvent, catalyst, temperature) using design-of-experiments (DoE) approaches. For stereocontrol, employ chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Evidence from piperidine hydrochloride derivatives highlights the importance of reaction stoichiometry and pH control in minimizing racemization . Pilot-scale reactors should prioritize continuous-flow systems to enhance reproducibility .

Q. What are the challenges in translating in vitro activity of this compound to in vivo models, and how can they be addressed?

- Methodological Answer : Key challenges include metabolic instability and off-target effects. Solutions involve:

- Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes and CYP450 inhibition assays.

- Prodrug design : Modify the methoxy group to enhance bioavailability, as seen in related phosphatase inhibitors .

- Tissue distribution studies : Use radiolabeled analogs to track compound localization .

Methodological Considerations for Data Interpretation

Q. How should researchers interpret discrepancies between theoretical and experimental spectral data (e.g., NMR, IR)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Compare experimental data with computed spectra (e.g., DFT-optimized structures). For example, crystallographic data from fluorophenyl-pyridines can validate NMR assignments.

Q. What steps are critical for ensuring regulatory compliance in safety documentation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.